2-Phenyl-1-(pyridin-4-yl)ethan-1-one
Overview
Description
2-Phenyl-1-(pyridin-4-yl)ethan-1-one, also known as PPE, is a chemical compound that belongs to the class of aryl ketones. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmacology, and organic chemistry.
Scientific Research Applications
Synthesis and Molecular Structure
2-Phenyl-1-(pyridin-4-yl)ethan-1-one and its derivatives have been extensively explored for their synthesis and molecular structure elucidation. A notable study demonstrated the synthesis of a related compound, 1-phenyl-2-(2-pyridyl)ethanol, through the Knoevenagel condensation reaction, revealing insights into its crystal structure and the formation of intermolecular hydrogen bonds which are crucial for the stability and reactivity of such compounds (Percino et al., 2015). This foundational research highlights the compound's potential in forming structurally complex molecules with significant applications.
Catalytic and Biological Applications
Research into the catalytic and biological applications of this compound derivatives has shown promising results. For instance, chiral (pyridyl)imine nickel(II) complexes derived from similar compounds have been synthesized and displayed moderate catalytic activities in the asymmetric transfer hydrogenation (ATH) of ketones, although with low enantiomeric excess, pointing towards potential applications in catalysis and organic synthesis (Kumah et al., 2019). This research indicates the versatility of this compound derivatives in facilitating chemical transformations.
Optical and Electrochemical Properties
The exploration of optical and electrochemical properties of compounds related to this compound has uncovered their potential in material science. A study focusing on the synthesis and characterization of such derivatives has revealed their importance as structural fragments in the development of drugs like antiosteoporosis agent Lasofoxifene, suggesting a wide range of applications from pharmaceuticals to materials science (Guo Bao-guo, 2012).
Environmental and Sensor Applications
In environmental and sensor applications, derivatives of this compound have been utilized for detecting heavy metals. A chemosensor based on pyridine derivatives has demonstrated high sensitivity and selectivity for mercury(II) detection, with potential for environmental monitoring and safety assessments, showcasing the compound's adaptability in sensor technology (Pan et al., 2015).
Properties
IUPAC Name |
2-phenyl-1-pyridin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKXYKRLZRYFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906505 | |
Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-24-9 | |
Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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